molecular formula C21H16 B104174 4-Methylcholanthrene CAS No. 17012-89-4

4-Methylcholanthrene

Cat. No. B104174
CAS RN: 17012-89-4
M. Wt: 268.4 g/mol
InChI Key: DYGZCALVTOKEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylcholanthrene (4-MC) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its ability to induce carcinogenesis in laboratory animals. It is a potent mutagen and is known to cause DNA damage, leading to the development of tumors. The synthesis of 4-MC is a complex process that involves several steps. In

Mechanism Of Action

The mechanism of action of 4-Methylcholanthrene involves the activation of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and cell proliferation. When 4-Methylcholanthrene binds to AhR, it triggers a cascade of events that lead to the development of tumors. 4-Methylcholanthrene is a potent mutagen and is known to cause DNA damage, leading to the development of tumors.

Biochemical And Physiological Effects

4-Methylcholanthrene has several biochemical and physiological effects. It is a potent mutagen and is known to cause DNA damage, leading to the development of tumors. It also induces the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. 4-Methylcholanthrene is also known to cause oxidative stress and inflammation, which can lead to tissue damage.

Advantages And Limitations For Lab Experiments

The main advantage of using 4-Methylcholanthrene in lab experiments is its ability to induce carcinogenesis in laboratory animals. This allows researchers to study the mechanisms of cancer development and to test the efficacy of potential cancer treatments. However, there are several limitations to using 4-Methylcholanthrene in lab experiments. It is a potent mutagen and can cause DNA damage, which can lead to false positive results. It is also difficult to control the dose and duration of exposure, which can lead to variability in experimental results.

Future Directions

There are several future directions for research on 4-Methylcholanthrene. One area of research is the development of new methods for synthesizing 4-Methylcholanthrene. This could lead to more efficient and cost-effective production of 4-Methylcholanthrene for scientific research. Another area of research is the development of new animal models for studying the effects of 4-Methylcholanthrene on human health. This could lead to a better understanding of the mechanisms of cancer development and the development of new cancer treatments. Finally, there is a need for more research on the environmental effects of 4-Methylcholanthrene. This could lead to a better understanding of the health risks associated with exposure to PAHs and the development of strategies for reducing exposure.

Synthesis Methods

The synthesis of 4-Methylcholanthrene involves several steps. The first step is the synthesis of 1,2-benzanthracene, which is then converted to 4-Methylcholanthrene by a series of reactions. The final step involves the purification of 4-Methylcholanthrene using column chromatography. The synthesis of 4-Methylcholanthrene is a time-consuming and complex process, but it is essential for the production of pure 4-Methylcholanthrene for scientific research.

Scientific Research Applications

4-Methylcholanthrene is widely used in scientific research to induce carcinogenesis in laboratory animals. It is used to study the mechanisms of cancer development and to test the efficacy of potential cancer treatments. 4-Methylcholanthrene is also used to study the effects of environmental pollutants on human health. It is a valuable tool for researchers studying the effects of PAHs on human health and the environment.

properties

CAS RN

17012-89-4

Product Name

4-Methylcholanthrene

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

4-methyl-1,2-dihydrobenzo[j]aceanthrylene

InChI

InChI=1S/C21H16/c1-13-10-15-7-9-19-18-8-6-14-4-2-3-5-17(14)20(18)12-16(11-13)21(15)19/h2-6,8,10-12H,7,9H2,1H3

InChI Key

DYGZCALVTOKEJQ-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C5=C2C(=C1)CC5

Canonical SMILES

CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C5=C2C(=C1)CC5

Other CAS RN

17012-89-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.